molecular formula C14H19N3O2 B2998134 6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034225-08-4

6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2998134
CAS No.: 2034225-08-4
M. Wt: 261.325
InChI Key: VGVLJPSWHLPEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a sophisticated spirocyclic compound designed for advanced drug discovery and medicinal chemistry research. This molecule integrates a rigid 6-azaspiro[3.4]octane scaffold with a 4,6-dimethylpyrimidine ring, a structure known to confer conformational restriction which is valuable for probing specific binding pockets in biological targets . The presence of a carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create amide derivatives or salts for screening and optimization purposes . Compounds featuring the azaspiro[3.4]octane core are of significant interest in pharmaceutical research for their potential as novel therapeutic agents. Spirocyclic structures similar to this one have been investigated for a range of biological activities and are featured in patents related to the treatment of various disorders . The dimethylpyrimidine moiety is a common pharmacophore that can contribute to hydrogen bonding and hydrophobic interactions with enzymes or receptors . This combination of features makes this compound a promising building block for developing potential enzyme inhibitors or receptor modulators. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

6-(4,6-dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-6-10(2)16-13(15-9)17-7-11(12(18)19)14(8-17)4-3-5-14/h6,11H,3-5,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVLJPSWHLPEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C3(C2)CCC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrimidine ring followed by the formation of the spirocyclic structure. Common synthetic routes include:

    Pyrimidine Ring Formation: This step often involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Spirocyclic Structure Formation: The spirocyclic structure is formed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro linkage.

    Final Assembly:

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced catalytic systems.

Chemical Reactions Analysis

6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring or spirocyclic structure are replaced by other nucleophiles.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or esters.

Scientific Research Applications

6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Scaffold Variations

a. 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic Acid
  • Key Difference : Lacks methyl groups on the pyrimidine ring.
  • Impact : Reduced steric hindrance and lipophilicity compared to the dimethylated analog. This may decrease binding affinity in hydrophobic environments but improve solubility .
b. 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic Acid
  • Structure : Features a Boc-protected amine instead of the pyrimidine ring.
  • Molecular Weight: 255.31 g/mol (C₁₃H₂₁NO₄).
  • Role : Primarily a synthetic intermediate; the Boc group facilitates amine protection during peptide synthesis. The carboxylic acid remains available for further functionalization .

Substituent Modifications

a. Fluorinated Derivatives
  • Example: (8R)-6-(2-Amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (C₁₈H₁₇F₂N₅O₂, MW: 373.36 g/mol).
  • Impact : Fluorine atoms enhance metabolic stability and electronegativity, improving target engagement (e.g., enzyme inhibition). The chiral center (8R) introduces stereochemical specificity, critical for asymmetric binding .
b. Benzyloxycarbonyl and Fmoc Derivatives
  • Example : 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid.
  • Impact : Increased aromaticity and molecular weight (e.g., C₂₂H₂₂N₂O₅ , MW: 394.43 g/mol) alter solubility and stability. Such groups are often used in prodrug design or to modulate bioavailability .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Features Solubility & Stability Insights
Target Compound 256.30 Dimethylpyrimidine, spiro[3.4]octane, COOH Moderate lipophilicity; pH-dependent solubility
Fluorinated Analog () 373.36 Dual fluorine, pyrimidoindole High metabolic stability; chiral specificity
Boc-Protected () 255.31 tert-Butoxycarbonyl Stable intermediate; requires cold storage
Benzyloxycarbonyl () 394.43 Aromatic substituent Enhanced lipophilicity; potential for CNS penetration

Biological Activity

6-(4,6-Dimethylpyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic framework combined with a pyrimidine moiety. Its IUPAC name is this compound, and its molecular formula is C14H19N3O2C_{14}H_{19}N_{3}O_{2} .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Pyrimidine Ring Formation : This can be achieved through the condensation of aldehydes or ketones with urea or thiourea.
  • Spirocyclic Structure Formation : Cyclization reactions are employed to form the spiro linkage, often utilizing catalysts to enhance yield.
  • Final Assembly : Industrial methods may optimize these routes using continuous flow chemistry techniques .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. In a recent study, it was found to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.016 μg/mL . The mechanism involves interaction with bacterial enzymes, disrupting their function.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It appears to inhibit specific enzymes involved in cell proliferation, which could lead to reduced tumor growth. Its effectiveness as a therapeutic agent is currently under exploration in preclinical models .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes crucial for cellular processes, such as those involved in DNA replication and repair.
  • Receptor Interaction : The compound might interact with various receptors, modulating signaling pathways related to growth and apoptosis .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar structures:

Compound NameStructural FeaturesBiological Activity
4,6-Dimethylpyrimidine-2-carboxylic acidPyrimidine core onlyLimited antimicrobial activity
Spiro[3.4]octane derivativesSpirocyclic structure without pyrimidineVarying biological activities but less potent

This comparison highlights the enhanced biological activity conferred by the combination of the spirocyclic structure and the pyrimidine ring in the target compound .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antitubercular Activity : A study demonstrated its effectiveness against drug-sensitive strains of Mycobacterium tuberculosis using resazurin microtiter plate assays .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown promising results in reducing cell viability at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.